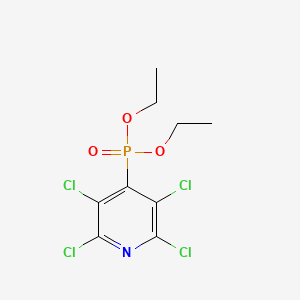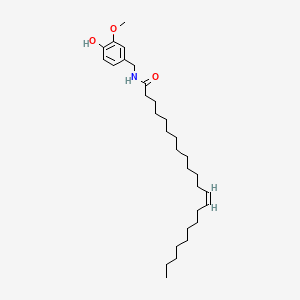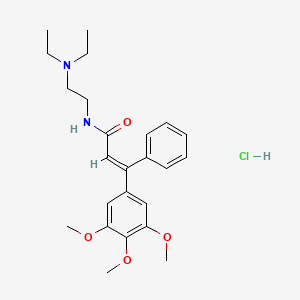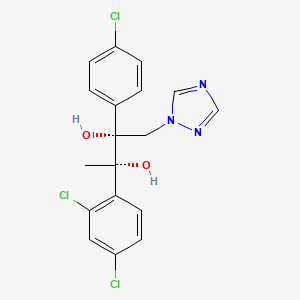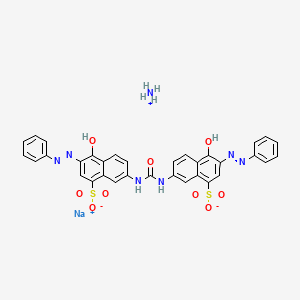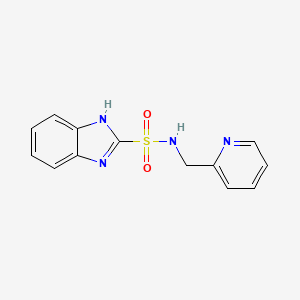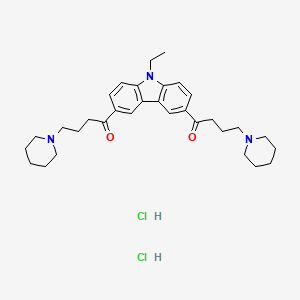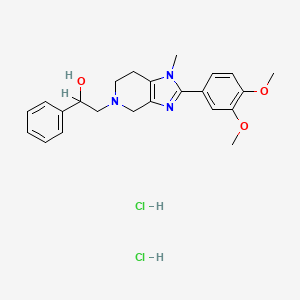
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Imidazo(4,5-c)pyridine-5-éthanol, 1,4,6,7-tétrahydro-2-(3,4-diméthoxyphényl)-1-méthyl-alpha-phényl-, dihydrochlorure est un composé organique complexe qui appartient à la classe des imidazo[4,5-c]pyridines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La présence de plusieurs groupes fonctionnels, notamment les cycles imidazo, pyridine et phényle, contribue à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5H-Imidazo(4,5-c)pyridine-5-éthanol, 1,4,6,7-tétrahydro-2-(3,4-diméthoxyphényl)-1-méthyl-alpha-phényl-, dihydrochlorure implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du noyau imidazo[4,5-c]pyridine, suivie de l’introduction des groupes éthanol et phényle. Les réactifs couramment utilisés dans ces réactions comprennent les aldéhydes, les amines et divers catalyseurs. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des processus de production en lots à grande échelle ou en flux continu. Des techniques avancées telles que la synthèse assistée par micro-ondes ou l’hydrogénation catalytique peuvent être utilisées pour améliorer l’efficacité et réduire les temps de réaction. Des mesures de contrôle de la qualité, notamment la chromatographie et la spectroscopie, sont utilisées pour surveiller la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
5H-Imidazo(4,5-c)pyridine-5-éthanol, 1,4,6,7-tétrahydro-2-(3,4-diméthoxyphényl)-1-méthyl-alpha-phényl-, dihydrochlorure peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont optimisées pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
5H-Imidazo(4,5-c)pyridine-5-éthanol, 1,4,6,7-tétrahydro-2-(3,4-diméthoxyphényl)-1-méthyl-alpha-phényl-, dihydrochlorure a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquêté sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou procédés chimiques.
Applications De Recherche Scientifique
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
Le mécanisme d’action du 5H-Imidazo(4,5-c)pyridine-5-éthanol, 1,4,6,7-tétrahydro-2-(3,4-diméthoxyphényl)-1-méthyl-alpha-phényl-, dihydrochlorure implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut s’agir de la liaison à des enzymes ou à des récepteurs, de la modulation de voies de transduction du signal ou de la modification de l’expression génique. Le mécanisme exact dépend du contexte biologique spécifique et de la relation structure-activité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres imidazo[4,5-c]pyridines et des composés hétérocycliques apparentés. Voici quelques exemples :
- Imidazo[1,2-a]pyridines
- Imidazo[4,5-b]pyridines
- Pyrido[2,3-d]pyrimidines
Unicité
Ce qui distingue le 5H-Imidazo(4,5-c)pyridine-5-éthanol, 1,4,6,7-tétrahydro-2-(3,4-diméthoxyphényl)-1-méthyl-alpha-phényl-, dihydrochlorure, c’est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles
Propriétés
Numéro CAS |
120260-37-9 |
|---|---|
Formule moléculaire |
C23H29Cl2N3O3 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethoxyphenyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C23H27N3O3.2ClH/c1-25-19-11-12-26(15-20(27)16-7-5-4-6-8-16)14-18(19)24-23(25)17-9-10-21(28-2)22(13-17)29-3;;/h4-10,13,20,27H,11-12,14-15H2,1-3H3;2*1H |
Clé InChI |
DEJPBKHHALPIJE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
